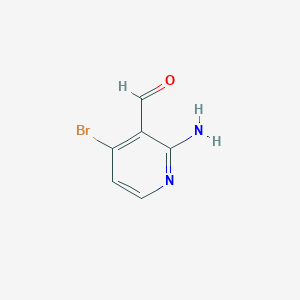

2-Amino-4-bromonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O |

|---|---|

Molecular Weight |

201.02 g/mol |

IUPAC Name |

2-amino-4-bromopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |

InChI Key |

IHVNONKNEQXMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-4-bromo-3-pyridinecarboxaldehyde structure and SMILES

Executive Summary: The "Linchpin" Scaffold

2-Amino-4-bromo-3-pyridinecarboxaldehyde (also known as 2-amino-4-bromonicotinaldehyde) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine core:

-

Ortho-Aminoformyl Motif (C2/C3): Provides the classic "push-pull" geometry required for Friedländer condensations, enabling the rapid assembly of 1,8-naphthyridine scaffolds (privileged structures in kinase inhibitors and antibacterial agents).

-

C4-Bromine Handle: Offers an orthogonal exit vector. Unlike standard Friedländer substrates, the presence of the bromine allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) after the bicyclic core has been formed.

This guide details the structural parameters, synthetic pathways, and handling protocols for this unstable but versatile intermediate.[2]

Chemical Identity & Structural Analysis[3]

Nomenclature and Identifiers

-

IUPAC Name: 2-Amino-4-bromopyridine-3-carbaldehyde

-

Synonyms: this compound; 4-Bromo-2-aminopyridine-3-carboxaldehyde.

-

Molecular Formula: C₆H₅BrN₂O

-

Molecular Weight: 201.02 g/mol

Structural Representation & SMILES

The molecule features a pyridine ring substituted at the 2, 3, and 4 positions.

| Representation | String / Data |

| Canonical SMILES | NC1=NC=CC(Br)=C1C=O |

| Isomeric SMILES | [H]C(=O)C1=C(Br)C=CN=C1N |

| InChI Key | (Predicted) NXMFJCRMSDRXLD-UHFFFAOYSA-N (Analogous base) |

Electronic Properties

-

Basicity: The C2-amino group is weakly basic due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-formyl group.

-

Electrophilicity: The C3-aldehyde is highly reactive. The presence of the C2-amino group makes the molecule prone to self-condensation (forming Schiff base oligomers), necessitating storage as a salt or immediate use.

Synthetic Pathways[1][2]

Synthesis of this molecule is non-trivial due to the incompatibility of the amino and aldehyde groups and the lability of the C4-bromine bond during lithiation.

Route A: Directed Ortho-Lithiation (The "Protected" Strategy)

This is the most reliable route but requires strict temperature control to prevent Lithium-Halogen exchange (scrambling).

Mechanism:

-

Protection: The C2-amine is protected (Pivaloyl or Boc) to direct lithiation to the C3 position.

-

Lithiation: A hindered base (LDA or LiTMP) is used instead of n-BuLi. Note: n-BuLi frequently causes Li-Br exchange at C4 rather than C3 deprotonation.

-

Formylation: Quench with DMF.

-

Deprotection: Acidic hydrolysis releases the free amine.

Route B: Oxidation of the Alcohol (The "Stable Precursor" Strategy)

A safer alternative for scale-up involves oxidizing the corresponding alcohol, which is less prone to polymerization.

-

Precursor: (2-Amino-4-bromopyridin-3-yl)methanol.

-

Reagent: MnO₂ or Dess-Martin Periodinane.

-

Advantage: Avoids cryogenic lithiation conditions.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via Directed Ortho-Metalation (DoM). Note the critical choice of base to avoid debromination.

Experimental Protocol (Route A: Modified DoM)

Objective: Synthesis of 2-Amino-4-bromo-3-pyridinecarboxaldehyde from 2-amino-4-bromopyridine.

Step 1: Protection (Pivaloylation)

-

Reagents: 2-Amino-4-bromopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

-

Procedure:

-

Dissolve starting material in DCM at 0°C.

-

Add Et₃N followed by dropwise addition of PivCl.

-

Stir at RT for 2 hours. Wash with NaHCO₃, dry, and concentrate.

-

Yield: Typically >90%.

-

Step 2: Lithiation & Formylation (Critical Step)

-

Reagents: N-Pivaloyl-2-amino-4-bromopyridine (1.0 eq), LDA (Lithium Diisopropylamide, 2.2 eq), DMF (3.0 eq), THF (Anhydrous).

-

Protocol:

-

Cool THF solution of the protected pyridine to -78°C (Dry ice/acetone).

-

Add LDA dropwise over 30 mins. Crucial: Maintain temp < -70°C to prevent Li-Br exchange.

-

Stir for 1 hour at -78°C. The solution typically turns deep red/orange (dianion formation).

-

Add DMF (neat) rapidly.

-

Allow to warm to 0°C over 2 hours.

-

Step 3: Hydrolysis & Isolation

-

Reagents: 3M HCl.

-

Protocol:

-

Quench the reaction with 3M HCl.

-

Reflux the biphasic mixture for 1-2 hours to cleave the pivaloyl group.

-

Neutralize carefully with solid Na₂CO₃ to pH 8.

-

Extract immediately with EtOAc.

-

Storage: Isolate as a solid but store at -20°C under Argon. Recommendation: Convert to HCl salt for long-term stability.

-

Applications in Drug Discovery[1][2]

Friedländer Condensation (1,8-Naphthyridines)

The primary utility of this molecule is the synthesis of substituted 1,8-naphthyridines.

-

Reaction: Condensation with ketones (e.g., acetone, cyclohexanone) in the presence of base (KOH) or acid (Proline).

-

Outcome: The aldehyde (C3) and amine (C2) condense with the alpha-methylene of the ketone to form the second pyridine ring.

Downstream Functionalization

Once the naphthyridine core is formed, the C4-Bromine remains intact. This allows for:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of amine side chains (solubility solubilizers).

Caption: The "Linchpin" strategy: Building the core first, then diversifying via the bromine handle.

Stability & Handling (Self-Validating Safety)

-

Instability: Amino-aldehydes are inherently unstable due to intermolecular Schiff base formation.

-

Observation: Yellow solid turning brown/gum over time indicates polymerization.

-

-

Mitigation Strategy:

-

Salt Formation: Store as the Hydrochloride (HCl) or Tosylate salt. The protonated amine cannot act as a nucleophile, preventing self-condensation.

-

In Situ Generation: Ideally, generate the aldehyde and use it immediately in the next step (telescoped synthesis).

-

References

-

Rivera, N. R., et al. (2001). "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579. (Foundational protocol for amino-pyridine formylation). Link

- Estel, L., et al. (1989). "Lithiation of 2-Amino-chloropyridines." Journal of Organic Chemistry.

-

Sigma-Aldrich. "2-Amino-4-chloronicotinaldehyde Product Sheet." (Analogous structure properties). Link

-

Majewicz, T. G., & Caluwe, P. (1974). "Synthesis of 1,8-Naphthyridines." Journal of Organic Chemistry, 39, 720. (Friedländer application).[3]

Sources

2-Amino-4-bromonicotinaldehyde: Technical Profile & Application Guide

This guide details the physicochemical profile, synthetic pathways, and application spectrum of 2-Amino-4-bromonicotinaldehyde , a high-value heterocyclic intermediate used in the design of kinase inhibitors and complex polycyclic scaffolds.[1]

Core Identity & Physicochemical Properties

This compound is a trifunctional pyridine scaffold characterized by an ortho-aminoaldehyde motif (positions 2 and 3) and a halogen handle (position 4).[1] This specific arrangement makes it a "privileged structure" for the rapid assembly of fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

Molecular Specifications

| Property | Data |

| IUPAC Name | 2-Amino-4-bromopyridine-3-carbaldehyde |

| CAS Number | 1289139-45-2 |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Exact Mass | 199.9585 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1][2] |

| pKa (Calc.) | ~3.5 (Pyridine N), ~14 (Amine) |

Structural Analysis

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

-

C3-Formyl Group (-CHO): Electrophilic center for condensation reactions (e.g., Friedländer, Wittig).[1]

-

C2-Amino Group (-NH₂): Nucleophilic handle for cyclization or acylation.[1]

-

C4-Bromo Group (-Br): Electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Synthetic Pathways

The synthesis of this compound typically avoids direct bromination of 2-aminonicotinaldehyde, which favors the C5 position (para to the amine). Instead, a displacement strategy using 2,4-dibromonicotinaldehyde is the industry standard for regiocontrol.

Protocol: Regioselective Amination

Reaction Logic: The C2 position in 2,4-dibromonicotinaldehyde is significantly more electrophilic than the C4 position due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the ortho formyl group. This allows for selective SNAr displacement using ammonia.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2,4-dibromonicotinaldehyde (CAS 128071-91-0) in THF or 1,4-dioxane (0.5 M concentration).[1]

-

Amination: Cool the solution to 0°C. Slowly bubble anhydrous ammonia gas or add 7N NH₃ in methanol (3.0 equivalents).

-

Critical Control Point: Monitor temperature. Exotherms >25°C can lead to bis-amination (displacement of both bromines).[1]

-

-

Reaction Monitoring: Stir at 0°C to RT for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The product typically elutes earlier than the starting material.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Visualized Synthesis Workflow

Figure 1: Regioselective synthesis pathway favoring C2-displacement due to electronic activation by the pyridine nitrogen.[1]

Reactivity & Applications in Drug Discovery

This scaffold is primarily used to synthesize 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are bioisosteres of quinolines and quinazolines, respectively.[1] These cores are prevalent in ATP-competitive kinase inhibitors (e.g., EGFR, CDK, PI3K).

A. Friedländer Condensation (1,8-Naphthyridines)

The ortho-aminoaldehyde moiety condenses with ketones containing an

-

Reagents: Ketone (e.g., cyclohexanone), catalytic L-proline or KOH, EtOH, Reflux.

-

Mechanism: Imine formation followed by intramolecular aldol condensation.

B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The C4-bromo position is sterically accessible and highly reactive toward oxidative addition by Pd(0).[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install hydrophobic groups (common for kinase "hinge binders").[1]

-

Buchwald-Hartwig: Coupling with amines to modulate solubility and basicity.[1]

Reaction Map

Figure 2: Divergent synthesis map showing the transformation of the core into three distinct bioactive classes.[1]

Safety & Handling (MSDS Summary)

As a halogenated aminopyridine, this compound poses specific hazards. It is a skin sensitizer and potential respiratory irritant.

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1289139-45-2. Retrieved from [Link]

-

Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative Analysis: Halogenated Nicotinaldehydes in Heterocyclic Synthesis

This technical guide provides a comparative analysis of 2-Bromonicotinaldehyde and its multi-functional derivative, 2-Amino-4-bromonicotinaldehyde .[1] It is structured to support researchers in selecting the optimal scaffold for heterocyclic synthesis, particularly in drug discovery campaigns targeting kinase inhibitors and DNA-intercalating agents.

Executive Summary

2-Bromonicotinaldehyde (2-BNA) and This compound (2-A-4-BNA) represent two distinct classes of pyridine building blocks.[1] While 2-BNA serves as a classic electrophilic scaffold for nucleophilic aromatic substitution (

The critical differentiator is the C2-substituent :

-

2-BNA (C2-Br): An electrophilic site susceptible to displacement.[1]

-

2-A-4-BNA (C2-

): A nucleophilic handle that, combined with the C3-aldehyde, creates a self-contained "1,3-N,C-synthon" for condensation reactions, while retaining a C4-bromide for orthogonal cross-coupling.[1]

Structural & Electronic Profiling

The electronic environments of these two molecules dictate their divergent reactivity profiles.

| Feature | 2-Bromonicotinaldehyde | This compound |

| CAS Number | 128071-75-0 | 1289139-45-2 |

| Structure | 2-Bromo-3-pyridinecarboxaldehyde | 2-Amino-4-bromo-3-pyridinecarboxaldehyde |

| C2 Character | Electrophilic (Activated for | Nucleophilic (Donating amine) |

| C4 Character | Unsubstituted (H) | Electrophilic (Activated for Pd-coupling) |

| Primary Utility | Precursor to 2-substituted pyridines | Precursor to 1,8-naphthyridines |

| Electronic State | Electron-deficient ring (Inductive -I from N, Br) | "Push-Pull" system (Donating |

Visualizing the Structural Logic

The following diagram contrasts the reactive centers of both molecules.

Figure 1: Structural comparison highlighting the orthogonal reactive handles.[1] Red indicates electrophilic displacement sites; Green indicates nucleophilic sites; Blue indicates metal-catalyzed coupling sites.[1]

Reactivity Landscape & Applications

A. 2-Bromonicotinaldehyde: The Substitution Specialist

This molecule is dominated by the lability of the C2-bromine. The ring nitrogen exerts a strong inductive effect, making the C2 position highly susceptible to nucleophilic attack.

-

Primary Pathway (

): Reaction with amines, alkoxides, or thiols displaces the bromine.-

Example: Reaction with methylamine yields 2-(methylamino)nicotinaldehyde.[1]

-

-

Secondary Pathway (Cyclization): To form bicyclic systems (e.g., quinolines or naphthyridines), an external nitrogen source is usually required unless the nucleophile displacing the bromine carries a pendant ketone/aldehyde.

B. This compound: The Cyclization Specialist

This scaffold is a "ready-made" Friedländer substrate.[1] The presence of the amino group adjacent to the aldehyde allows for immediate condensation with ketones to form 1,8-naphthyridines .

-

Primary Pathway (Friedländer Synthesis):

-

Orthogonal Functionalization (C4-Br):

-

Crucially, the bromine at C4 remains intact during the Friedländer cyclization. This allows researchers to synthesize the naphthyridine core first and then use Suzuki-Miyaura or Buchwald-Hartwig coupling to install complex substituents at the 4-position of the final heterocycle.[1]

-

Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridines from 2-A-4-BNA

This protocol demonstrates the utility of 2-A-4-BNA in generating a scaffold often used in kinase inhibitor research.[1]

Reaction: Condensation of this compound with Acetophenone.[1]

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde and acetophenone in absolute ethanol (5 mL/mmol).

-

Add the catalyst.

-

Reflux the mixture for 4–8 hours. Monitor by TLC (Formation of a fluorescent spot is common for naphthyridines).

-

Cool to room temperature.[5] The product, 5-bromo-2-phenyl-1,8-naphthyridine , often precipitates.[1]

-

Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

-

-

Mechanism Note: The C4-bromine is preserved, providing a handle for subsequent derivatization.

Protocol B: Regioselective Functionalization of 2-BNA

Demonstrating the

Reaction: Synthesis of 2-(Morpholin-4-yl)nicotinaldehyde.[1]

-

Reagents:

-

Procedure:

Decision Matrix: Which Scaffold to Choose?

Use the following logic flow to determine the appropriate starting material for your campaign.

Figure 2: Selection logic based on target architecture and substitution requirements.

References

-

PubChem. (n.d.). 2-Bromonicotinaldehyde (CAS 128071-75-0). National Center for Biotechnology Information. Retrieved from [Link]

- Li, B., et al. (2016). Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes. Tetrahedron Letters.

-

Movassaghi, M., & Hill, M. D. (2006).[5] Single-Step Synthesis of 1,8-Naphthyridines. Journal of the American Chemical Society, 128(14), 4592-4593. (Foundational work on Friedländer synthesis using 2-aminonicotinaldehydes).[1][7][8]

Sources

- 1. 1227586-05-1|4-Bromo-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1033203-32-5|4-Bromo-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ispub.com [ispub.com]

- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Friedländer synthesis of 1,8-naphthyridines using 2-Amino-4-bromonicotinaldehyde

Application Note: Friedländer Synthesis of 5-Bromo-1,8-Naphthyridines

Executive Summary

This application note details the protocol for the synthesis of 5-bromo-1,8-naphthyridine derivatives via the Friedländer condensation of 2-amino-4-bromonicotinaldehyde with active methylene carbonyl compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, found in antibacterial agents (e.g., Nalidixic acid) and antitumor drugs. The inclusion of a bromine substituent at the 5-position provides a critical handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly expanding the chemical space accessible from a single core synthesis.

Introduction & Strategic Value

The Friedländer synthesis is the most robust method for constructing poly-substituted N-heterocycles. While standard protocols utilize simple 2-aminonicotinaldehyde, the use of the 4-bromo derivative (2-amino-4-bromo-3-pyridinecarboxaldehyde) introduces a strategic advantage.

-

Mechanism: The reaction proceeds via a base-catalyzed aldol condensation between the formyl group of the pyridine and the

-methylene of a ketone, followed by cyclodehydration involving the amino group. -

Regiochemistry: The 4-bromo substituent on the starting pyridine maps to the 5-position of the final 1,8-naphthyridine ring system.

-

Utility: The resulting 5-bromo-1,8-naphthyridines serve as versatile electrophiles for library generation in drug discovery.

Precursor Preparation

Note: this compound is commercially available but can be expensive. A reliable synthesis from 2-amino-4-bromopyridine is described below for laboratories requiring large-scale preparation.

Pathway: 2-Amino-4-bromopyridine

Protocol A: Synthesis of this compound

-

Protection: Treat 2-amino-4-bromopyridine with pivaloyl chloride (1.1 equiv) and Et

N in DCM to obtain N-(4-bromopyridin-2-yl)pivalamide. -

Lithiation/Formylation:

-

Cool a solution of the protected amine in dry THF to -78 °C under Argon.

-

Add

-BuLi (2.2 equiv) dropwise. (Directs to C3 position via ortho-lithiation). -

Stir for 1 h at -78 °C.

-

Add anhydrous DMF (3.0 equiv) dropwise.

-

Warm to RT and quench with NH

Cl.

-

-

Deprotection/Hydrolysis: Reflux the crude intermediate in 10% HCl/EtOH for 2 hours. Neutralize to precipitate This compound as a yellow solid.

Core Protocol: Friedländer Condensation[1]

This protocol describes the condensation with acetone to yield 5-bromo-2-methyl-1,8-naphthyridine . The conditions are adaptable to other ketones (acetophenone, cyclic ketones).

Materials

-

Reactant A: this compound (1.0 mmol, 201 mg)

-

Reactant B: Acetone (Active methylene source) (3.0 mmol)

-

Catalyst: L-Proline (20 mol%) or saturated ethanolic KOH (10 mol%)

-

Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)

Experimental Procedure (Base-Catalyzed)

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 201 mg (1.0 mmol) of this compound in 5 mL of ethanol.

-

Addition: Add Acetone (0.22 mL, 3.0 mmol) followed by 0.5 mL of saturated ethanolic KOH (approx. 10 mol%).

-

Note: For acid-sensitive substrates, replace KOH with L-Proline (23 mg, 20 mol%) and reflux in methanol.

-

-

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, and a fluorescent product spot (

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the product as a pale yellow solid.

Data Analysis & Optimization

| Entry | Ketone (R-CO-CH2-R') | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure |

| 1 | Acetone | KOH | EtOH | 80 | 4 | 88 | 2-Methyl-5-bromo-1,8-naphthyridine |

| 2 | Acetophenone | KOH | EtOH | 80 | 6 | 82 | 2-Phenyl-5-bromo-1,8-naphthyridine |

| 3 | Cyclohexanone | L-Proline | MeOH | 65 | 8 | 75 | 5-Bromo-1,2,3,4-tetrahydrobenzo[b][1,8]naphthyridine |

| 4 | Acetone | None | H2O | 100 | 12 | 45 | Low yield without catalyst |

Mechanistic Insight & Visualization

The reaction follows a "Schiff Base First" or "Aldol First" pathway. In basic media, the aldol mechanism is dominant.

Reaction Mechanism Diagram

Caption: Step-wise mechanism of the base-catalyzed Friedländer synthesis involving aldol condensation followed by cyclodehydration.

Downstream Application: Suzuki Coupling

The 5-bromo handle allows for rapid diversification.

Protocol:

-

Combine 5-bromo-2-methyl-1,8-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K

CO -

Add Pd(dppf)Cl

(5 mol%). -

Heat at 90 °C for 12 h under N

. -

Standard workup affords 5-aryl-1,8-naphthyridines.

Workflow Diagram

Caption: Complete synthetic workflow from pyridine precursor to functionalized naphthyridine library.

References

-

Friedländer, P. (1882).[3][4][5] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15, 2572.[4] Link[4]

-

Marco-Contelles, J., et al. (2009). "Synthesis and Biological Activity of 1,8-Naphthyridine Derivatives". Chemical Reviews, 109(6), 2652–2671. Link

-

Majid M. Heravi, et al. (2015). "Recent Advances in the Synthesis of 1,8-Naphthyridines". Molecular Diversity, 19, 1-35. Link

-

BenchChem Technical Support. (2025). "Application Notes: Friedlander Synthesis of 1,8-Naphthyridine Derivatives". BenchChem Protocols. Link

-

Ghorbani-Vaghei, R., et al. (2017).[2] "Facile Synthesis of 1,8-Naphthyridines". Synthesis, 49, 763-769.[2] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Synthesis of Substituted 1,8-Naphthyridines via Friedländer Annulation

Abstract & Strategic Relevance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics (e.g., Nalidixic acid, Gemifloxacin), antitumor agents, and fluorescent sensors.[1] While various synthetic routes exist (Skraup, Pfitzinger), the Friedländer annulation remains the most versatile and regioselective method for constructing substituted 1,8-naphthyridines.

This guide details the conversion of 2-aminonicotinaldehyde (the specific heterocyclic o-aminoaldehyde required) into 1,8-naphthyridines.[1][2] We present three distinct protocols ranging from classical methods to modern, green, aqueous-phase catalysis, ensuring applicability across discovery and process chemistry.

Mechanistic Insight: The Friedländer Annulation

The formation of the 1,8-naphthyridine ring system proceeds via a condensation-cyclodehydration sequence between 2-aminonicotinaldehyde and a carbonyl compound containing a reactive

Critical Mechanistic Pathway:

-

Aldol-Type Condensation: The rate-determining step often involves the base-catalyzed formation of an enolate from the ketone, which attacks the aldehyde carbonyl of the pyridine derivative.

-

Cyclization: Intramolecular Schiff base formation (imine condensation) between the amino group and the ketone carbonyl.

-

Aromatization: Dehydration drives the equilibrium toward the stable, aromatic 1,8-naphthyridine system.

Note: In acid catalysis, the sequence may invert (Schiff base formation

Figure 1: General mechanistic pathway for the base-mediated Friedländer synthesis of 1,8-naphthyridines.[1]

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Choline Hydroxide Catalyzed)

Context: This is the recommended protocol for modern drug discovery. It utilizes Choline Hydroxide (ChOH), a biocompatible ionic liquid catalyst, allowing the reaction to proceed in water with high yields and simple workup.[2][3] This method avoids hazardous organic solvents and harsh alkalis.

Reagents:

-

2-Aminonicotinaldehyde (1.0 equiv)

-

Substituted Ketone (e.g., Acetophenone, Cyclohexanone) (1.0 equiv)

-

Choline Hydroxide (ChOH) (46 wt% in water) (1–2 mol%)

-

Solvent: Deionized Water[4]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol) and the ketone (10 mmol) in water (10 mL).

-

Catalysis: Add Choline Hydroxide (ChOH) (approx. 3

L for 1 mol% load).[2][5] -

Reaction: Stir the mixture at 50°C under an open atmosphere (or

if substrate is oxidation-sensitive).-

Observation: The heterogeneous mixture typically homogenizes or changes color/precipitate form as the product generates.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Reaction time is typically 6–12 hours .[1]

-

Workup (Self-Validating):

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography is rarely needed due to high conversion (>90%).

Figure 2: Workflow for the Choline Hydroxide catalyzed aqueous synthesis.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Context: Ideal for library generation where speed is critical. Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or catalyst-free (thermal).

-

Mix: Combine 2-aminonicotinaldehyde (1 mmol), ketone (1 mmol), and DABCO (10 mol%) in a microwave vial.

-

Irradiate: Heat at 140°C for 5–10 minutes (Power: 300W, Max Pressure: 250 psi).

-

Workup: Cool vial. Add cold water. Filter the solid product.

-

Note: Solvent-free conditions are preferred to maximize the "microwave effect" and thermal energy transfer.

Protocol C: Classical Base-Promoted Synthesis

Context: Use when substrates are insoluble in water or sensitive to ionic liquids.

-

Dissolve: Dissolve 2-aminonicotinaldehyde (5 mmol) and ketone (5 mmol) in Ethanol (20 mL).

-

Catalyze: Add KOH pellets (10 mol%) or saturated ethanolic KOH (5 drops).

-

Reflux: Heat to reflux (78°C) for 2–4 hours.

-

Quench: Pour the hot mixture into crushed ice/water. Neutralize with dilute HCl if necessary (carefully, to avoid protonating the pyridine ring).

-

Isolate: Filter the precipitate.

Comparative Data & Substrate Scope

The following table summarizes expected yields based on the protocol and substrate type.

| Entry | Carbonyl Substrate | Product (1,8-Naphthyridine) | Protocol A (Water/ChOH) | Protocol B (MW/DABCO) | Protocol C (EtOH/KOH) |

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 92% | 88% | 75% |

| 2 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 95% | 91% | 82% |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydrobenzo[b][1,8]... | 90% | 85% | 70% |

| 4 | 2-Butanone | 2,3-Dimethyl-1,8-naphthyridine | 89% | 84% | 68% |

Data aggregated from recent green chemistry literature [1, 2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Poor solubility of highly lipophilic ketones in water. | Add a co-solvent (EtOH) or increase ChOH loading to 5 mol% to act as a hydrotrope. |

| Self-Condensation | 2-aminonicotinaldehyde reacting with itself. | Ensure the ketone is added before the catalyst. Use a slight excess (1.2 equiv) of the ketone. |

| Regioisomers | Unsymmetrical ketones (e.g., 2-butanone). | Steric hindrance usually directs reaction to the methyl side (kinetic). For thermodynamic control (more substituted side), use Protocol C with higher reflux times. |

| Product Oiling | Low melting point or impurities. | Induce crystallization by scratching the flask or cooling to 0°C. If oil persists, extract and run a short silica plug. |

References

-

Das, P., et al. (2021).[4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[3] Retrieved from [Link]

-

RSC Publishing. (2023). A mild synthesis of substituted 1,8-naphthyridines.[2][3][4][6][7] Green Chemistry.[3] Retrieved from [Link]

-

Ravichandran, S., et al. (2009). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines.[7] International Journal of Chemical Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jchps.com [jchps.com]

Sonogashira coupling reaction with 2-Amino-4-bromonicotinaldehyde

Application Note: High-Efficiency Sonogashira Coupling of 2-Amino-4-bromonicotinaldehyde

Abstract

This application note details the optimized protocol for the Sonogashira cross-coupling of This compound with terminal alkynes. This specific pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and HSP90 inhibitors. The presence of the C2-amino and C3-formyl groups presents unique challenges—specifically catalyst poisoning and potential side reactions (e.g., cyclization)—which this protocol addresses through precise catalyst selection and reaction engineering.

Strategic Significance & Mechanism

The Sonogashira coupling of this compound is not merely a substitution reaction; it is a gateway to complex heterocyclic architecture.

-

Electronic Activation: The pyridine ring is electron-deficient, making the C4-bromide highly activated for oxidative addition by Palladium(0), often superior to phenyl bromides.

-

Functional Density: The resulting 4-alkynyl-2-amino-3-formylpyridine possesses three contiguous reactive centers.

-

C2-NH₂ + C3-CHO: Pre-positioned for Friedländer-type condensations to form naphthyridine rings.

-

C4-Alkyne: Provides a handle for π-system extension or further cyclization (e.g., to furopyridines).

-

Key Mechanistic Challenge: The free C2-amine and the pyridine nitrogen can act as competitive ligands, coordinating to the Pd center and arresting the catalytic cycle ("catalyst poisoning"). This protocol utilizes bidentate ligands (dppf) or high-turnover monodentate systems (PPh₃) to mitigate this effect.

Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | This compound (>97%) | Electrophile |

| Coupling Partner | Terminal Alkyne (1.2 equiv) | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) OR Pd(dppf)Cl₂ | Palladium Source |

| Co-Catalyst | CuI (5-10 mol%) | Activates Alkyne |

| Base | Triethylamine (TEA) or DIPEA (3.0 equiv) | HCl Scavenger |

| Solvent | Anhydrous DMF or 1,4-Dioxane | Medium (High solubility required) |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere Essential)

-

Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen (N₂) or Argon.

-

Charge the flask with This compound (1.0 mmol, 201 mg).

-

Add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg).

-

Note: Add solids before liquids to ensure accurate weighing and minimize static loss.

-

Step 2: Solvent & Base Addition

-

Seal the flask with a rubber septum.

-

Evacuate and backfill with N₂ three times (Purge Cycle).

-

Inject Anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol, 0.42 mL) via syringe.

-

Stir at room temperature for 5 minutes to ensure partial dissolution and catalyst pre-complexation.

Step 3: Alkyne Addition & Reaction [1][2]

-

Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

-

Critical: If the alkyne is a solid, dissolve it in minimal DMF and inject.

-

-

Temperature Ramp:

-

Initial: Stir at Room Temperature for 30 minutes. (Activated pyridines often initiate coupling at RT).

-

Completion: If TLC shows starting material remains, heat the reaction block to 60°C . Avoid exceeding 80°C to prevent degradation of the aldehyde.

-

-

Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. Reaction typically completes in 2–6 hours.

Step 4: Workup & Purification

-

Cool mixture to room temperature.

-

Dilute with EtOAc (30 mL) and wash with Water (3 x 10 mL) to remove DMF and salts.

-

Note: The product may be polar; check the aqueous layer for product loss. If product is water-soluble, use DCM/MeOH extraction.

-

-

Wash organic layer with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane/EtOAc (0-50%). The amine/aldehyde groups make the product polar; consider adding 1% TEA to the eluent if streaking occurs.

-

Visualization: Reaction Pathway & Logic

Figure 1: Catalytic Cycle & Competitive Inhibition

This diagram illustrates the standard Sonogashira cycle alongside the specific competitive coordination risks posed by the 2-aminopyridine scaffold.

Caption: Figure 1. Catalytic cycle showing the oxidative addition to the C4-Br bond and potential off-cycle inhibition pathways (red) caused by the substrate's amine functionality.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst Poisoning by NH₂ | Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). Increase Temp to 80°C. |

| Low Yield / Black Precipitate | "Pd Black" formation (Catalyst death) | Ensure rigorous O₂ exclusion. Add excess ligand (e.g., 10 mol% PPh₃). |

| Homocoupling (Di-alkyne) | Presence of O₂ (Glaser coupling) | Degas solvents via freeze-pump-thaw. Add alkyne slowly (syringe pump). |

| Aldehyde Degradation | Base-mediated condensation | Use a milder base (e.g., K₂CO₃) or lower temperature. |

Figure 2: Optimization Decision Tree

Caption: Figure 2. Logic flow for troubleshooting incomplete conversion based on visual catalyst state.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[3] Chemical Reviews, 107(3), 874–922. Link

-

BenchChem. (2025).[3] "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine". BenchChem Technical Library. Link

-

Li, J. J. (2014). "Sonogashira coupling". In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 562-563). Springer. Link

-

Ghorbani-Vaghei, R., et al. (2017). "Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes". Synthesis, 49, 763-769.[4] Link

Sources

Reductive amination of 2-Amino-4-bromonicotinaldehyde with primary amines

Application Notes & Protocols

Topic: Reductive Amination of 2-Amino-4-bromonicotinaldehyde with Primary Amines

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of substituted 2-aminopyridine derivatives is a cornerstone of modern drug discovery. These scaffolds are prevalent in a multitude of clinically significant molecules, valued for their ability to engage in specific hydrogen bonding patterns and serve as bioisosteres for other aromatic systems. The target transformation—the reductive amination of this compound—provides a direct and efficient route to a diverse library of N-substituted ((2-amino-4-bromopyridin-3-yl)methyl)amines. These products are high-value intermediates for constructing complex molecular architectures, particularly in the development of kinase inhibitors, central nervous system agents, and anti-infectives[1][2].

This document provides a comprehensive guide to this reaction, moving from the underlying mechanistic principles to a detailed, field-tested laboratory protocol. The focus is on ensuring reproducibility, high yield, and purity, while also explaining the critical experimental choices that underpin a successful outcome.

Reaction Mechanism: A Tale of Two Steps

Reductive amination is a robust one-pot reaction that proceeds through two distinct, sequential stages: the formation of an imine intermediate followed by its immediate reduction to the target amine[3][4]. Understanding this pathway is critical for troubleshooting and optimization.

Step 1: Imine/Iminium Ion Formation (The Condensation)

The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the this compound. This forms a transient hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this intermediate readily dehydrates to form a Schiff base, or imine. The equilibrium of this step is driven towards the imine by the removal of water, which can be accomplished using dehydrating agents or is often an implicit consequence of the reaction conditions[3]. The presence of a mild acid can catalyze this step by protonating the intermediate, facilitating the loss of water and forming a highly electrophilic iminium ion, which is the key species for the subsequent reduction.

Step 2: Hydride Reduction (The Reduction)

A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction is the irreversible step that forms the final, stable secondary amine product. The choice of reducing agent is paramount; it must be selective enough to reduce the imine/iminium ion preferentially over the starting aldehyde, thereby preventing the formation of the corresponding alcohol as a byproduct[4].

// Path Aldehyde -> Hemiaminal [label="+ R-NH2"]; Amine -> Hemiaminal; Hemiaminal -> Iminium [label="- H2O\n(Dehydration)"]; Iminium -> Product [label="+ [H⁻]\n(Reduction)"]; Hydride -> Iminium [style=dashed];

{rank=same; Aldehyde; Amine;} {rank=same; Hemiaminal; Iminium;} {rank=same; Product; Hydride;} } .enddot Caption: The reductive amination mechanism.

Experimental Design: The Causality Behind Reagent Selection

The success of this protocol hinges on the judicious selection of the reducing agent and solvent system. The electronic nature of the this compound—an electron-deficient pyridine ring—makes the aldehyde moderately reactive, necessitating a controlled reduction.

Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons[5][6]:

-

Selectivity: STAB is a milder and more sterically hindered reducing agent than sodium borohydride (NaBH₄)[3]. This allows it to selectively reduce the protonated iminium intermediate at a much faster rate than the starting aldehyde, minimizing the formation of (2-amino-4-bromopyridin-3-yl)methanol as a side-product[7].

-

Mild Conditions: The reaction proceeds efficiently at room temperature without the need for strong acids or bases, which preserves the sensitive functional groups on the pyridine ring, including the C-Br bond which could be susceptible to hydrogenolysis under catalytic hydrogenation conditions[5][8].

-

Functional Group Tolerance: STAB is compatible with a wide array of functional groups, a critical feature in complex molecule synthesis[7][9].

-

Safety and Handling: While water-sensitive, STAB is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and is easier to handle[4].

Solvent: 1,2-Dichloroethane (DCE)

1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations[5][7]. It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride agent. Tetrahydrofuran (THF) can also be used, but reactions in DCE are often faster and cleaner[5].

Acid Catalyst: Acetic Acid (Optional but Recommended)

While not always strictly necessary for reactive aldehydes, the addition of a catalytic amount of glacial acetic acid can be beneficial. It accelerates the reaction by protonating the carbonyl, activating it for nucleophilic attack, and ensuring the formation of the highly reactive iminium ion, which is the primary substrate for STAB reduction[5][7].

Detailed Experimental Protocol

This protocol describes the direct, one-pot reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Notes |

| This compound | 200.02 | 1.0 eq | Starting material. |

| Primary Amine (R-NH₂) | Varies | 1.0 - 1.2 eq | Use a slight excess to drive imine formation. |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 eq | Moisture-sensitive; handle quickly. |

| 1,2-Dichloroethane (DCE) | 98.96 | ~0.1 - 0.2 M | Anhydrous grade recommended. |

| Glacial Acetic Acid (AcOH) | 60.05 | 1.1 eq | Optional catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For aqueous workup. |

| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layer. |

| Round-bottom flask, magnetic stirrer, N₂ inlet | - | - | Standard laboratory glassware. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask and purge with dry nitrogen.

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.1-0.2 M). Begin stirring to dissolve the aldehyde. Once dissolved, add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. A slight exotherm or gas evolution may be observed. Ensure the reaction temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours, depending on the reactivity of the amine.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. This step neutralizes the acetic acid and quenches any remaining STAB.

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product. Alternatively, if the product is crystalline, recrystallization can be an effective purification method[10].

Troubleshooting and Key Considerations

-

Low Yield / Incomplete Reaction:

-

Cause: Insufficient imine formation. This can occur with sterically hindered or electron-poor (less nucleophilic) amines.

-

Solution: Increase the pre-stirring time after adding the amine and acid to 2-3 hours before adding STAB. The use of molecular sieves can also be employed to sequester water and drive the imine formation equilibrium[11].

-

-

Formation of Alcohol Byproduct:

-

Cause: The STAB is reducing the starting aldehyde. This may happen if the STAB is added too quickly or if the imine formation is particularly slow.

-

Solution: Ensure portion-wise addition of STAB. Consider a two-step protocol where the imine is formed in methanol, which is then evaporated before redissolving in DCE for the reduction step[7][9].

-

-

Over-alkylation (Formation of Tertiary Amine):

-

Cause: The secondary amine product reacts with remaining aldehyde to form a new iminium ion, which is then reduced. This is more common with highly reactive aldehydes and amines[11].

-

Solution: Use a slight excess of the primary amine (e.g., 1.2 eq) to outcompete the secondary amine product for the aldehyde. Ensure the aldehyde is the limiting reagent.

-

References

-

Reductive amination of aldehydes to primary amines. [a][b] - ResearchGate. Available at: [Link]

-

Reductive Amination - Wordpress. Available at: [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. Available at: [Link]

-

Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. Available at: [Link]

-

Reductive Amination - Chemistry Steps. Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

-

Reductive Amination - Common Conditions. Available at: [Link]

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. Available at: [Link]

-

Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. Available at: [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Organic Process Research & Development - ACS Publications. Available at: [Link] reductive-amination-review

-

The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). Available at: [Link]

-

Reductive animations with Sodium Triacetoxyborohydride (STAB) : r/chemistry - Reddit. Available at: [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

Troubleshooting & Optimization

Improving yield of Friedländer condensation with 2-Amino-4-bromonicotinaldehyde

Technical Support Center: Friedländer Condensation

Topic: Improving the Yield of Friedländer Condensation with 2-Amino-4-bromonicotinaldehyde Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Synthesis Solutions

Introduction: Navigating the Challenges of Electron-Deficient Friedländer Reactions

The Friedländer annulation is a powerful and direct method for synthesizing quinoline and related azaheterocyclic scaffolds.[1][2] The classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, typically under acid or base catalysis.[3][4][5]

However, when working with electronically demanding substrates such as this compound, researchers often encounter significant challenges in achieving satisfactory yields. The electron-withdrawing nature of both the pyridine ring nitrogen and the bromo-substituent deactivates the substrate in two critical ways:

-

Reduced Nucleophilicity: The basicity and nucleophilicity of the 2-amino group are diminished, slowing the initial attack on the carbonyl partner or the final intramolecular cyclization.

-

Altered Electrophilicity: The electrophilicity of the aldehyde's carbonyl carbon is also affected, potentially slowing the initial condensation steps.

This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you overcome these specific challenges. We will explore catalyst selection, reaction condition optimization, and mechanistic considerations to enhance the success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Question 1: My reaction is sluggish. After prolonged heating, TLC analysis still shows significant unreacted this compound. What are my primary options?

Answer: A sluggish reaction with this substrate is common due to its electronically deactivated nature. Your primary goal should be to accelerate the rate-limiting step, which is often the initial aldol or Schiff base formation.[6]

Core Problem: Insufficient activation of reactants under the chosen conditions.

Solutions Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

-

Increase Energy Input:

-

Microwave Irradiation: This is often the most effective solution. Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and significantly improving yields.[7][8] It has been shown to improve average yields from 34% (oil bath) to 72% (microwave) across various substrates.[7]

-

Higher Temperature: If a microwave reactor is unavailable, increasing the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to toluene or xylene) can be effective. However, be cautious, as this can also promote side reactions.

-

-

Re-evaluate Your Catalytic System:

-

Switch to a Lewis Acid: For electron-deficient substrates, strong Lewis acids can be more effective than traditional Brønsted acids or bases. They activate the aldehyde carbonyl group towards nucleophilic attack. Indium(III) triflate (In(OTf)₃) and Zirconium(IV) triflate (Zr(OTf)₄) are excellent candidates that have shown high efficiency, often under solvent-free conditions.[2][9]

-

Consider Organocatalysis: L-proline has emerged as a powerful organocatalyst for condensations. It can act as both a weak acid and a weak base, facilitating the reaction through an enamine mechanism with the ketone partner, often under milder conditions which can help prevent byproduct formation.[10][11]

-

Question 2: My reaction turns dark, and I am isolating a significant amount of an insoluble, tar-like byproduct along with very little desired product. How can I prevent this?

Answer: The formation of dark, polymeric "tar" is a classic sign of side reactions outpacing the desired product formation, usually due to conditions that are too harsh for your specific substrate.

Core Problem: Self-condensation, polymerization, or decomposition of the starting materials or reactive intermediates.

Solutions:

-

Milder Reaction Conditions: This is the most critical adjustment.

-

Lower the Temperature: If you are running the reaction at high temperatures (e.g., >120 °C), try reducing it. The desired intramolecular cyclization often has a lower activation energy than the intermolecular polymerization pathways.

-

Use a Milder Catalyst: Strong, non-specific bases like KOH or NaOH can promote a variety of undesirable aldol-type self-condensations of the ketone partner.[3] Switching to a milder base (e.g., piperidine) or an organocatalyst like L-proline can provide the necessary activation without causing widespread decomposition.

-

-

Control Reagent Concentration:

-

Slow Addition: If you are combining all reagents at the start, try dissolving the this compound and catalyst first, and then adding the ketone partner dropwise over a period (e.g., 30-60 minutes) at the reaction temperature. This keeps the instantaneous concentration of the reactive enolate/enamine low, favoring the reaction with the aldehyde over self-condensation.

-

-

Change the Order of Events:

-

Instead of a one-pot reaction, consider a two-step approach. First, form the Schiff base between the 2-amino group and your ketone partner under mild, dehydrating conditions. Isolate this intermediate, and then subject it to cyclization conditions. This avoids having a free enolizable ketone in the presence of a strong base or acid.

-

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Friedländer condensation, and how does the 4-bromo substituent affect it?

A: There are two widely accepted viable mechanisms for the Friedländer synthesis.[12] The operative pathway can depend on the specific substrates and catalysts used.[13]

-

Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the ketone (enolate/enamine) and the 2-aminoaryl aldehyde. This forms an aldol adduct which then dehydrates to an α,β-unsaturated carbonyl compound. The final step is an intramolecular conjugate addition of the amino group to the double bond, followed by dehydration to form the aromatic ring.[6][12]

-

Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the 2-amino group and the ketone. This is followed by an intramolecular aldol-type reaction where the enolizable α-carbon of the ketone moiety attacks the aldehyde carbonyl. The final step is dehydration.[12]

Caption: The two primary mechanistic pathways of the Friedländer condensation.

The 4-bromo substituent , being strongly electron-withdrawing, exacerbates the deactivation caused by the pyridine nitrogen. This makes the amino group a poorer nucleophile, potentially slowing down the Schiff base formation (Path B) or the final cyclization step (Path A). It also slightly deactivates the aldehyde, which can slow the initial aldol condensation (Path A). Therefore, a more potent catalytic system is generally required compared to reactions with electron-rich 2-aminobenzaldehydes.

Q2: How do I choose between acid, base, and Lewis acid catalysis for my reaction?

A: The choice of catalyst is critical and depends on the reactivity of both your aldehyde and ketone partner.

| Catalyst Type | Mechanism of Action | Recommended For this compound? | Pros | Cons |

| Base (e.g., KOH, Piperidine) | Deprotonates the α-methylene ketone to form an enolate. | Use with caution. | Effective for simple, unactivated ketones. Inexpensive.[14] | High risk of ketone self-condensation and tar formation. Often ineffective for deactivated aminoaldehydes.[3] |

| Brønsted Acid (e.g., PTSA, H₂SO₄) | Activates the aldehyde carbonyl; catalyzes enol formation and dehydration steps. | Sometimes effective. | Good for acid-stable compounds. Can be done solvent-free.[12] | Can be too harsh, leading to decomposition. May protonate the pyridine ring, further deactivating it. |

| Lewis Acid (e.g., In(OTf)₃, Zr(OTf)₄) | Strongly coordinates to and activates the aldehyde carbonyl oxygen. | Highly Recommended. | Excellent for deactivated aldehydes. High yields and selectivity. Often works under mild/solvent-free conditions.[2][9] | Higher cost compared to simple acids/bases. Can be moisture-sensitive. |

| Organocatalyst (e.g., L-proline) | Forms a nucleophilic enamine with the ketone partner. | Highly Recommended. | Milder conditions, reducing byproducts. Environmentally benign. Effective for a broad range of substrates.[10] | May require longer reaction times than strong Lewis acids. Catalyst loading can be higher. |

Recommendation: For this compound, start with a Lewis acid like In(OTf)₃ or an organocatalyst like L-proline to maximize your chances of success while minimizing side reactions.

Q3: What are the best solvent choices? Are there any "green" alternatives?

A: Solvent choice can influence reaction rates and selectivity.

-

Protic Solvents (Ethanol, Methanol): Common and inexpensive. Good for dissolving starting materials. However, they can sometimes interfere with catalysts and slow down dehydration steps.[1]

-

Aprotic Polar Solvents (DMF, DMSO): High boiling points and excellent solvating power, but can be difficult to remove and may decompose at high temperatures.

-

Aprotic Non-polar Solvents (Toluene, Xylene): Good for high-temperature reactions and allow for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.

-

Solvent-Free: Often the best choice when using solid catalysts like clays or certain Lewis acids. It maximizes reactant concentration and simplifies work-up.[8][15]

-

Green Alternatives:

-

Water: Surprisingly, water can be an excellent solvent for some Friedländer reactions, promoting the reaction through hydrophobic effects and hydrogen bonding.[16] It is worth screening for your system, especially at moderate temperatures (70-80 °C).[16]

-

Glycerol / PEG: These have been used as recyclable, green solvent media for Friedländer condensations, often in combination with specific catalysts.[15]

-

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using L-proline

This protocol leverages the benefits of both microwave heating and organocatalysis for a rapid and often high-yielding reaction.

-

Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired ketone (1.2 mmol), and L-proline (0.2 mmol, 20 mol%).

-

Solvent: Add ethanol (3 mL).

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure product.

Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol is ideal for maximizing reactant concentration and is often highly effective for deactivated substrates.

-

Preparation: In a round-bottom flask, thoroughly mix this compound (1.0 mmol), the ketone (1.1 mmol), and Indium(III) triflate (In(OTf)₃) (0.1 mmol, 10 mol%).

-

Reaction: Heat the neat mixture in an oil bath at 80-100 °C with stirring. The solid mixture will likely melt to form a viscous liquid. Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate). The reaction is often complete within 1-3 hours.

-

Work-up: Cool the reaction to room temperature. Dissolve the resulting solid in ethyl acetate or dichloromethane (50 mL).

-

Purification: Wash the organic solution with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

-

Various Authors. (2022). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

-

Black, J. A., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. RSC Advances, 6(81), 77891–77897. Available at: [Link]

-

Shaikh, A. M., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-22. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

-

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]

-

ResearchGate. (n.d.). Friedländer condensation between 2-aminoarylaldehyde/ketones and carbonyl compounds with active methylene groups. ResearchGate. Retrieved from [Link]

-

Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 519-540. Available at: [Link]

-

Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Pathare, G. P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 11(51), 32247-32271. Available at: [Link]

-

Muchowski, J. M., & Maddox, M. L. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 64(24), 8929-8937. Available at: [Link]

-

Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available at: [Link]

-

Various Authors. (2011). Recent progress on Friedländer condensation reaction. Journal of the Indian Chemical Society, 88(1), 1-13. Available at: [Link]

-

Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(2), 369-376. Available at: [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]

-

Sabitha, G., et al. (1999). Microwave Assisted Friedländer Condensation Catalyzed by Clay. Synthetic Communications, 29(24), 4403-4408. Available at: [Link]

-

Jiang, H., et al. (2009). l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry, 7(23), 4943-4952. Available at: [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]

-

Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1479-1483. Available at: [Link]

-

Lee, C.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society, 62(12), 1051-1057. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Friedlander reaction. ResearchGate. Retrieved from [Link]

-

Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

Navigating the Challenges of 2-Amino-4-bromonicotinaldehyde Solubility: A Technical Support Guide

Welcome to the technical support center for 2-Amino-4-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this versatile building block in organic synthesis. As a Senior Application Scientist, I have compiled this resource based on extensive experience and fundamental chemical principles to provide you with practical, field-proven insights.

It is important to note that while specific, quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous compounds and established solubility principles to offer robust troubleshooting strategies.

Understanding the Solubility Profile of this compound

The solubility of this compound is dictated by its unique chemical structure, which features a pyridine ring substituted with an amino group, a bromine atom, and an aldehyde functional group. This combination of functionalities results in a molecule with moderate polarity and the capacity for hydrogen bonding, which are key determinants of its behavior in various solvents.

The presence of the amino and aldehyde groups allows for hydrogen bonding, suggesting potential solubility in protic solvents. The pyridine ring and the bromine atom contribute to its overall polarity. Based on data from similar compounds like 2-aminopyridine, we can anticipate that this compound will exhibit greater solubility in polar aprotic and polar protic solvents.[1][2]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses common problems encountered during the dissolution of this compound in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?

Answer:

This is a frequent challenge. Here is a systematic approach to address it:

-

Increase the Temperature: The solubility of most solid organic compounds, including those similar to this compound, increases with temperature.[3][4] Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound. A modest increase to 40-60°C can often be effective.

-

Agitation and Particle Size Reduction: Continuous stirring or sonication can accelerate the dissolution process.[5][6] If the material is crystalline, grinding it to a finer powder will increase the surface area, which can enhance the rate of dissolution.[5][7]

-

Solvent Polarity Matching: The principle of "like dissolves like" is paramount.[8] this compound is a polar molecule. If you are using a non-polar solvent (e.g., hexanes, toluene), it is unlikely to be effective. Consider switching to a more polar solvent.

-

Co-solvent System: If a single solvent is not effective, a co-solvent system can be a powerful tool. For instance, adding a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent can significantly enhance solubility.

Question 2: I've managed to dissolve my compound with heating, but it precipitates out upon cooling or when I add another reagent. How can I prevent this?

Answer:

This indicates that you have created a supersaturated solution. Here are some strategies to maintain solubility throughout your reaction:

-

Maintain Reaction Temperature: If the reaction conditions permit, maintain the elevated temperature at which the compound is soluble.

-

Choose a Better Solvent: The initial solvent may not be optimal. It's advisable to perform a solubility screen with a small amount of your material to identify a solvent that can maintain the desired concentration at the intended reaction temperature. Based on data for 2-aminopyridine, solvents like N-methyl-2-pyrrolidone (NMP) and DMF are excellent candidates for achieving high solubility.[1][2]

-

Slow Addition of Reagents: If the addition of another reagent is causing precipitation, it may be altering the polarity of the solvent mixture. Try adding the reagent slowly and with vigorous stirring to maintain a homogeneous solution.

-

Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will lower the concentration and may prevent precipitation.

Question 3: I am concerned about the stability of this compound at elevated temperatures. Are there alternatives to heating?

Answer:

This is a valid concern, as aldehydes can be susceptible to oxidation or side reactions at higher temperatures. Here are some alternative approaches:

-

Sonication: As mentioned, sonication can facilitate dissolution at or near room temperature by breaking down solid aggregates.

-

Highly Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are often very effective at dissolving polar compounds even at room temperature.[1][2]

-

Solvent Mixtures: A carefully chosen solvent mixture can provide the desired solubility without the need for excessive heating. For example, a mixture of a good solvent (like DMF) and a co-solvent that is compatible with your reaction conditions can be effective.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to try for dissolving this compound?

A: Based on its structure and data from analogous compounds, we recommend starting with the following solvents:

-

High Solubility: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1][2]

-

Good Solubility: Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Acetonitrile[1][3]

-

Likely Insoluble: Non-polar solvents like Hexanes, Toluene, and Water.

Q: Can I use water as a solvent?

A: Generally, this compound is expected to have low solubility in water due to the presence of the pyridine ring and the bromine atom, which impart significant organic character. However, its solubility may be pH-dependent due to the basicity of the amino group and the pyridine nitrogen.

Q: Are there any known incompatibilities with certain solvents?

A: While there is no extensive data on incompatibilities, be cautious with highly reactive solvents or under conditions that could promote side reactions with the aldehyde or amino groups. For instance, in protic solvents, the aldehyde could potentially form acetals if an acid catalyst is present.

Data & Protocols

Estimated Solubility of this compound in Common Organic Solvents